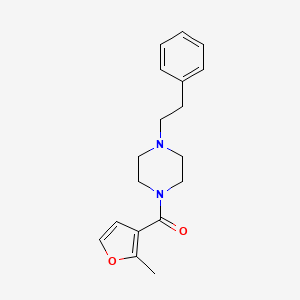
1-(2-methyl-3-furoyl)-4-(2-phenylethyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-methyl-3-furoyl)-4-(2-phenylethyl)piperazine, also known as MPFP, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications. MPFP belongs to the class of piperazine derivatives and has shown promising results in various studies.
Mecanismo De Acción
The exact mechanism of action of 1-(2-methyl-3-furoyl)-4-(2-phenylethyl)piperazine is not fully understood. However, it has been suggested that this compound acts on the dopaminergic and serotonergic systems in the brain. This compound has been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its therapeutic effects. This compound has also been reported to modulate the activity of various neurotransmitters, including GABA, glutamate, and acetylcholine.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in the brain. This compound has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is important for the growth and survival of neurons. This compound has been reported to have anxiolytic effects in animal models, which may be due to its ability to modulate the activity of the GABAergic system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-methyl-3-furoyl)-4-(2-phenylethyl)piperazine has several advantages for lab experiments. It is easy to synthesize and has a high purity and yield. This compound has also been shown to have low toxicity and is well-tolerated in animal studies. However, there are some limitations to using this compound in lab experiments. This compound is a relatively new compound, and its long-term effects and safety profile are not fully understood. Further studies are needed to investigate the potential side effects and toxicity of this compound.
Direcciones Futuras
There are several future directions for the research on 1-(2-methyl-3-furoyl)-4-(2-phenylethyl)piperazine. One potential area of research is the development of this compound-based drugs for the treatment of neurodegenerative diseases. This compound has shown promising results in animal models of Parkinson's disease, and further studies are needed to investigate its potential clinical applications. Another area of research is the investigation of the mechanism of action of this compound. Further studies are needed to understand how this compound modulates the activity of neurotransmitters and cytokines in the brain. Finally, more studies are needed to investigate the safety and toxicity of this compound in animal models and humans.
Métodos De Síntesis
The synthesis of 1-(2-methyl-3-furoyl)-4-(2-phenylethyl)piperazine involves the reaction of 2-methyl-3-furoic acid with 2-phenylethylamine in the presence of a coupling agent. The resulting intermediate is then treated with piperazine to obtain the final product. The synthesis of this compound has been reported in several research articles, and the purity and yield of the product have been optimized.
Aplicaciones Científicas De Investigación
1-(2-methyl-3-furoyl)-4-(2-phenylethyl)piperazine has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anxiolytic properties. This compound has also been investigated for its potential use in the treatment of Parkinson's disease, depression, and anxiety disorders. Several studies have reported the neuroprotective effects of this compound, which makes it a promising candidate for the treatment of neurodegenerative diseases.
Propiedades
IUPAC Name |
(2-methylfuran-3-yl)-[4-(2-phenylethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-15-17(8-14-22-15)18(21)20-12-10-19(11-13-20)9-7-16-5-3-2-4-6-16/h2-6,8,14H,7,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYIJLXGCWGMOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)N2CCN(CC2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1-adamantyl)-N-methyl-N-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B4898034.png)
![2-{[(2-fluorophenyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4898052.png)
![N-methyl-2-(phenoxymethyl)-N-[2-(1-pyrrolidinyl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B4898070.png)
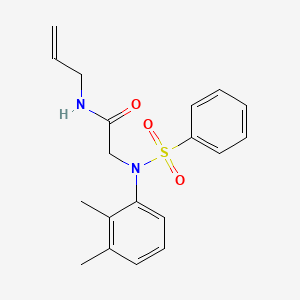
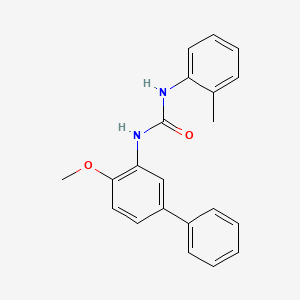
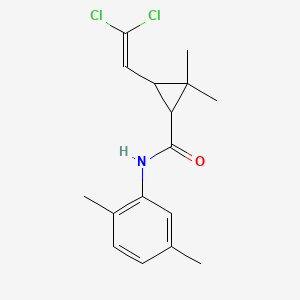
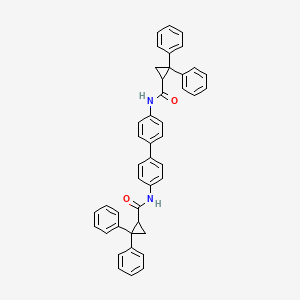

![1-(4-bromophenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4898104.png)
![1-(1-adamantyl)-2-{3-[2-(diethylamino)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B4898111.png)

![3,6-dichloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B4898122.png)
![N-(2-fluorophenyl)-2-(4-methyl-5-{[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B4898129.png)